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Nonalcoholic steatohepatitis (NASH) represents a significant and growing unmet medical need,
characterized by liver inflammation and damage caused by a buildup of fat in the liver. If left
untreated, NASH can progress to cirrhosis, liver failure, and hepatocellular carcinoma (HCC).
[1][2] Current research is focused on identifying novel therapeutic targets to halt or reverse the
progression of this debilitating disease. Proglumide hemicalcium, a nonselective
cholecystokinin (CCK) receptor antagonist, has emerged as a promising candidate,
demonstrating both anti-inflammatory and anti-fibrotic properties in preclinical and early-phase
clinical studies.[1][3] This technical guide provides a comprehensive overview of the research
on proglumide hemicalcium for NASH, including its mechanism of action, quantitative data
from key studies, detailed experimental protocols, and visualizations of relevant pathways and
workflows.

Mechanism of Action: A Dual-Pronged Approach

Proglumide's therapeutic potential in NASH appears to stem from a multifaceted mechanism of
action, primarily involving the antagonism of cholecystokinin (CCK) receptors and partial
agonism of the farnesoid X receptor (FXR).

CCK Receptor Antagonism:

High-fat diets, a key contributor to NASH development, lead to elevated levels of CCK.[1] CCK
receptors, particularly the CCK-B receptor, are upregulated in the livers of mice with diet-
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induced NASH and are expressed on hepatic stellate cells, the primary cell type responsible for
liver fibrosis.[1][4] Upon activation by CCK, these cells produce collagen, leading to the
progressive scarring of the liver. Proglumide, by blocking these receptors, inhibits the
downstream signaling that promotes collagen deposition and fibrosis.[1][4][5] Furthermore,
blockade of the CCK-B receptor on hepatocytes has been shown to decrease the mitogenic
actions of CCK, potentially reducing the risk of HCC development.[1]

FXR Partial Agonism:

A novel and significant finding is proglumide’s interaction with the farnesoid X receptor (FXR), a
key regulator of bile acid metabolism and inflammation.[4][6] In a murine model of NASH,
proglumide was shown to act as a partial agonist at the FXR.[6] FXR activation is known to be
protective against fatty liver injury.[6] Proglumide's partial agonism at FXR restores its
expression to normal levels in NASH livers, contributing to the amelioration of the disease.[4][6]
This interaction also appears to influence the gut microbiome, increasing beneficial bacteria
and decreasing harmful bacteria, which may further contribute to its therapeutic effects.[6][7]

Quantitative Data from Preclinical and Clinical
Studies

The following tables summarize the key quantitative findings from murine and human studies
investigating the efficacy of proglumide in NASH.

Table 1: Effects of Proglumide in a Murine Model of NASH (CDE Diet)[4][6]
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. CDE Diet +
Parameter Control CDE Diet .
Proglumide
Serum ALT (U/L) 45+ 5 250 + 30 100 + 20
Serum AST (U/L) 60+ 8 300 + 40 120+ 25
Total Bilirubin (mg/dL) 0.2 + 0.05 0.8+0.1 0.4 +£0.08
Liver Histology Score
) 0.5+0.2 25+05 1.0+0.3
(Inflammation)
Liver Histology Score
_ _ 0.2+0.1 28+04 12+03
(Fibrosis)
Liver Histology Score
0.8+0.3 3.0£05 15+04

(Steatosis)

Liver Collagen-1a
MRNA Expression 1.0 8515 3.0+£0.8
(Fold Change)

Liver Collagen-4
MRNA Expression 1.0 10.2+20 45+1.2
(Fold Change)

Liver TGFBR2 mRNA
Expression (Fold 1.0 42 +0.8 1.8+05
Change)

Liver FXR mRNA
Expression (Fold 1.0 04+0.1 09+0.2
Change)

*p < 0.05 compared to CDE Diet group. Data are presented as mean + standard deviation.

Table 2: Results from a Phase I/ll Open-Label, Single Ascending Dose Study of Proglumide in
Human Participants with NASH (12 Weeks)[1][3]
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Cohort 1 (800 Cohort 2 (1,200 Cohort 3 (1,600
Parameter
mgl/day) mgl/day) mgl/day)
Median Percent
_ +8.42% -5.05% -22.23%*
Change in ALT
Median Percent
_ -16.94% -14.33% -18.52%
Change in AST
Median Percent
Change in Fibrosis
_ +8.13% -5.44% -28.87%
Score (FibroScan,
kPa)
Change in Hepatic Significantly
Steatosis (CAP Score) decreased (P < 0.05)

*p < 0.05 for the highest dose.

Experimental Protocols

Murine Model of NASH:
e Animal Model: Male C57BL/6J mice are typically used.[8]

 Diet-Induced NASH: A common method to induce NASH is the use of a choline-deficient, L-
amino acid-defined (CDAA) diet or a choline-deficient, ethionine-supplemented (CDE) diet
for a period of 6 to 18 weeks.[4][6][7] These diets effectively induce the key histological
features of NASH, including steatosis, inflammation, and fibrosis.[9]

e Proglumide Administration: Proglumide is administered to the treatment group, often through
their drinking water, at a specified concentration.[4][6]

o Outcome Measures: At the end of the study period, blood and liver tissues are collected for
analysis. Biochemical analysis of serum includes measuring levels of alanine
aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.[4][6] Liver
tissues are examined histologically to score the degree of inflammation, fibrosis, and
steatosis.[9] Gene expression analysis of key fibrotic and inflammatory markers (e.g.,
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Collagen-1qa, Collagen-4, TGFBR2, FXR) is performed using quantitative real-time PCR
(gRT-PCR).[4][6]

Human Clinical Trial (NCT04152473):
» Study Design: An open-label, single ascending dose Phase I/1l clinical trial.[10][11]

o Participants: Eighteen participants with clinical NASH, confirmed by liver ultrasound showing
steatosis, elevated hepatic transaminases, and a component of the metabolic syndrome.[1]
Participants with evidence of cirrhosis (F4 fibrosis) are typically excluded.[10]

e Dosing: Three cohorts of six participants each received sequential ascending doses of oral
proglumide for 12 weeks: 800 mg/day, 1,200 mg/day, and 1,600 mg/day.[1]

¢ Assessments:

o Safety: Monitored through blood hematology, chemistries, and symptom surveys at
baseline and every 4 weeks.[1]

o Efficacy: Assessed by changes in serum liver transaminases (ALT, AST), and fibrosis and
steatosis scores measured by transient elastography (FibroScan) at baseline and at Week
12.[1]

o Exploratory Biomarkers: A noninvasive blood biomarker panel for hepatic fibrosis,
including microRNAs and serum 4-hydroxyproline, was evaluated at baseline and Week
12.[1]

Visualizations: Signaling Pathways and
Experimental Workflows
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Caption: Proglumide's dual mechanism of action in NASH.
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Caption: Experimental workflow for the murine NASH model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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